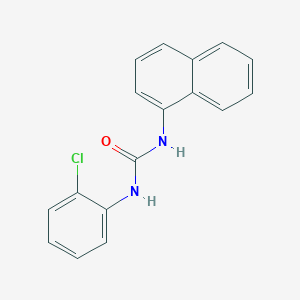

1-(2-Chlorophenyl)-3-naphthalen-1-ylurea

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13256-85-4 |

|---|---|

Molecular Formula |

C17H13ClN2O |

Molecular Weight |

296.7 g/mol |

IUPAC Name |

1-(2-chlorophenyl)-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C17H13ClN2O/c18-14-9-3-4-10-16(14)20-17(21)19-15-11-5-7-12-6-1-2-8-13(12)15/h1-11H,(H2,19,20,21) |

InChI Key |

BSLLYFXBXGMADW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Chlorophenyl 3 Naphthalen 1 Ylurea and Analogues

General Synthetic Strategies for Urea (B33335) Linkage Formation

The formation of a urea linkage is a cornerstone of organic synthesis, with applications ranging from pharmaceuticals to agrochemicals. nih.gov The fundamental transformation involves the coupling of two amine fragments via a carbonyl group.

Isocyanate-Amine Reaction Pathways

The most prevalent and straightforward method for the synthesis of unsymmetrical ureas, such as 1-(2-chlorophenyl)-3-naphthalen-1-ylurea, is the reaction between an isocyanate and an amine. researchgate.net This reaction is typically high-yielding and proceeds under mild conditions. The isocyanate, being an electrophilic species, readily reacts with the nucleophilic amine.

The general mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the isocyanate, leading to the formation of a zwitterionic intermediate, which then undergoes a proton transfer to yield the final urea product.

Table 1: Common Solvents and Conditions for Isocyanate-Amine Reactions

| Solvent | Temperature | Catalyst | Reference |

| Dichloromethane (B109758) (DCM) | Room Temperature | None | researchgate.net |

| Tetrahydrofuran (THF) | 0 °C to Room Temperature | None | mdpi.com |

| Dimethylformamide (DMF) | Room Temperature | None | researchgate.net |

Alternative Chemical Procedures for Phenylurea Preparation

While the isocyanate-amine pathway is dominant, concerns over the toxicity and handling of isocyanates have prompted the development of alternative methods. nih.gov These often involve the use of phosgene (B1210022) substitutes or catalytic approaches.

Phosgene Equivalents: Reagents like triphosgene (B27547) (bis(trichloromethyl) carbonate) and carbonyldiimidazole (CDI) serve as safer alternatives to phosgene for the in-situ generation of isocyanates or for direct coupling reactions. nih.govkoreascience.kr For instance, an amine can be treated with triphosgene to form an isocyanate, which then reacts with a second amine in a one-pot synthesis. mdpi.com

Hofmann Rearrangement: The Hofmann rearrangement of primary amides in the presence of an oxidizing agent like phenyliodine diacetate (PIDA) can generate an isocyanate intermediate in situ. This intermediate can then be trapped by an amine to furnish the desired urea. thieme-connect.com

Metal-Catalyzed Carbonylations: Palladium-catalyzed carbonylation reactions of aryl halides in the presence of amines and a carbon monoxide source offer another route to diaryl ureas. researchgate.net These methods are particularly useful for constructing ureas with complex aromatic substituents.

Specific Synthetic Routes for this compound

The most direct and likely synthesis of this compound involves the reaction of 2-chlorophenyl isocyanate with 1-naphthylamine. This approach is analogous to the synthesis of similar diaryl ureas, such as 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea, which is prepared by reacting 3-chlorophenyl isocyanate with 2-chlorobenzylamine. researchgate.net

The reaction would typically be carried out by dissolving 2-chlorophenyl isocyanate in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, and then adding a solution of 1-naphthylamine. The reaction is often exothermic and may proceed to completion at room temperature within a few hours.

An alternative route would involve the in-situ generation of 2-chlorophenyl isocyanate from 2-chloroaniline (B154045) using a phosgene equivalent like triphosgene, followed by the addition of 1-naphthylamine.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired urea product while minimizing side reactions. Key parameters that can be adjusted include the solvent, temperature, reaction time, and the use of catalysts.

For the synthesis of diaryl ureas, solvent polarity can influence the reaction rate. While non-polar solvents are often sufficient, polar aprotic solvents like DMF can sometimes accelerate the reaction. Temperature control is also important; while many isocyanate-amine reactions proceed at room temperature, gentle heating can be employed to ensure complete conversion, as was done in the synthesis of 1-(2-chlorobenzyl)-3-(3-chlorophenyl)urea where the reaction was stirred at 50 °C for 5 hours. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the context of urea synthesis, microwave irradiation can significantly reduce reaction times and improve yields, often under solvent-free conditions. chemmethod.com For example, the three-component coupling of 2-naphthol, aldehydes, and urea to form naphthoxazine-3-one derivatives was optimized by varying the catalyst dosage and microwave power. chemmethod.com Similar principles could be applied to the synthesis of this compound to enhance efficiency.

Table 2: Parameters for Optimization of Urea Synthesis

| Parameter | Effect on Reaction | Potential Optimization Strategy |

| Solvent | Can influence reaction rate and solubility of reactants and products. | Screen a range of aprotic solvents of varying polarity. |

| Temperature | Affects reaction rate; higher temperatures can lead to side products. | Monitor reaction progress at different temperatures to find the optimal balance. |

| Reaction Time | Insufficient time leads to incomplete reaction; prolonged time can increase byproducts. | Track the reaction by techniques like TLC or LC-MS to determine the point of maximum conversion. |

| Catalyst | Can accelerate the reaction, especially in less reactive systems. | For alternative routes, screen different catalysts and catalyst loadings. |

| Microwave Power | In microwave-assisted synthesis, power level affects the rate of heating. | Optimize power to achieve rapid and uniform heating without decomposition. chemmethod.com |

Synthetic Approaches for Naphthalene-Substituted Urea Derivatives

The synthesis of naphthalene-substituted urea derivatives is of significant interest due to their potential applications in medicinal chemistry and materials science. nih.gov The general synthetic strategies outlined above are applicable, with the isocyanate-amine reaction being the most common.

Derivatives with Modifications on the Naphthalene (B1677914) Moiety

Modifications to the naphthalene ring of naphthalene-substituted ureas can be achieved in two primary ways: by using a pre-functionalized naphthylamine as a starting material or by post-synthetic modification of the naphthalene-urea scaffold.

Synthesis from Functionalized Naphthylamines: A wide variety of substituted naphthylamines are commercially available or can be synthesized through established methods of aromatic chemistry, such as electrophilic aromatic substitution. nih.gov For example, a methoxy-substituted derivative, 1-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-phenethylurea, was synthesized from 5-methoxy-1-aminotetralin and the corresponding phenethyl isocyanate. nih.gov This approach allows for the introduction of a diverse range of functional groups onto the naphthalene core.

Post-Synthetic Modification: While less common for simple modifications, post-synthetic functionalization can be a powerful tool for introducing complex moieties. This would involve performing chemical transformations on the naphthalene ring of a pre-formed naphthalene-urea compound. The feasibility of this approach depends on the compatibility of the desired reaction with the urea functionality.

Derivatives with Modifications on the Chlorophenyl Moiety

The synthesis of derivatives focusing on the chlorophenyl moiety of aryl ureas is a common strategy to modulate biological activity. This involves replacing or adding substituents to the phenyl ring. While direct modifications of this compound are not extensively detailed in the provided research, the synthesis of analogous aryl ureas demonstrates that the chloro- and trifluoromethyl-phenyl moiety can be varied with other functional groups. asianpubs.org The general synthetic approach involves reacting a substituted phenyl isocyanate with an appropriate amine. The crystal structure of a closely related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea, has been reported, indicating active research into derivatives of this class. researchgate.net

Modifications to the chlorophenyl ring are designed to explore structure-activity relationships (SAR), potentially enhancing efficacy or altering selectivity for biological targets. Common modifications include altering the position or nature of the halogen, or introducing other electron-withdrawing or electron-donating groups.

Table 1: Representative Modifications on the Phenyl Moiety of Aryl Ureas Below is a table of potential derivative structures based on common synthetic modifications to the phenyl ring in analogous compounds.

| Derivative Name | Modification on Phenyl Ring | Rationale for Modification |

| 1-(4-Chlorophenyl)-3-(naphthalen-1-yl)urea | Isomeric change (2-chloro to 4-chloro) | To investigate the impact of substituent position on biological activity. |

| 1-(2-Fluorophenyl)-3-(naphthalen-1-yl)urea | Halogen substitution (Cl to F) | To alter electronic properties and potential for hydrogen bonding. |

| 1-(2-Chloro-4-nitrophenyl)-3-(naphthalen-1-yl)urea | Addition of a nitro group | To introduce a strong electron-withdrawing group. |

| 1-(2,4-Dichlorophenyl)-3-(naphthalen-1-yl)urea | Addition of a second chloro group | To increase lipophilicity and explore poly-halogenated analogues. |

This table presents hypothetical derivatives for illustrative purposes based on common synthetic strategies in medicinal chemistry.

Hybrid Compounds Incorporating Urea Scaffolds

Molecular hybridization is a drug design strategy that combines two or more pharmacophoric units from different bioactive compounds into a single molecule. This approach aims to create hybrid compounds with improved affinity, better efficacy, or a novel mechanism of action. The urea scaffold is a versatile linker and pharmacophore in its own right, often incorporated into such hybrid designs. mdpi.comnih.govnih.gov

Research in this area has led to the development of novel hybrid molecules where a urea moiety connects distinct chemical scaffolds known for their biological activities. For instance, pyrazolyl-urea derivatives have been developed as potent inhibitors of p38 MAPK, a key enzyme in inflammatory pathways. nih.gov Another example involves creating hybrids from naphthoquinone and quinolinedione scaffolds, which are recognized for their antineoplastic properties. nih.gov The synthesis of these complex molecules often involves multi-step reactions where the urea bond formation is a critical step.

Table 2: Examples of Hybrid Compound Scaffolds Incorporating a Urea Moiety

| Hybrid Scaffold Type | Incorporated Pharmacophores | Potential Therapeutic Area | Reference |

| Pyrazolyl-Urea | Pyrazole and Naphthyl-urea | Anti-inflammatory | nih.gov |

| Phthalazin-Imidazoline | Phthalazine and Imidazoline | Anticancer | mdpi.com |

| Naphthoquinone-Urea | Naphthoquinone and various aryl ureas | Antineoplastic | nih.gov |

| Pyrrol-3-one derivatives | Pyrrol-3-one and Chlorophenylamine | Various (Anticancer, Antiviral) | mdpi.com |

Advanced Synthetic Techniques in Urea Chemistry

The synthesis of urea derivatives has evolved significantly from traditional methods, which often relied on hazardous reagents like phosgene. nih.gov Modern organic synthesis emphasizes the development of safer, more efficient, and environmentally friendly methodologies. nih.gov

Several advanced techniques are now being applied to the synthesis of ureas: nih.gov

One-Pot Synthesis: Efficient methods have been developed for the direct synthesis of aryl ureas from corresponding amines. One such approach uses chlorosulfonyl isocyanate followed by in-situ hydrolysis, which provides the desired urea in high yield and purity under reliable reaction conditions. asianpubs.org

Flow Chemistry: Continuous flow reactors offer enhanced safety and control, particularly for reactions involving high-energy intermediates like acyl azides, which can be generated during the Curtius rearrangement to form an isocyanate precursor to urea. nih.gov This technique is valuable for the rapid preparation and scale-up of compound libraries. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the reaction rates for urea synthesis. For example, reacting potassium cyanate (B1221674) with various amines in water under microwave conditions provides a rapid and green synthetic route. nih.gov

Photocatalysis: Visible-light photocatalysis represents a green and innovative approach. One method facilitates the oxidative desulfurization of aryl isothiocyanates to form unsymmetrical ureas when reacted with aliphatic amines. nih.gov

Catalyst-Free and Solvent-Free Methods: In the pursuit of green chemistry, methods that eliminate the need for catalysts or organic solvents are highly desirable. Reactions conducted in water or under solventless conditions, sometimes aided by sunlight, are being explored for the synthesis of urea and thiourea (B124793) derivatives. nih.gov

Domino Reactions: Palladium-catalyzed domino reactions have been developed for the synthesis of ureas from aryl iodides, sodium azide, and amines, using safer carbon monoxide surrogates like chloroform. This process involves a sequence of carbonylation, Curtius rearrangement, and nucleophilic addition in a single pot. researchgate.net

These advanced techniques not only improve the safety and efficiency of urea synthesis but also expand the scope of accessible molecular structures for drug discovery and other applications. nih.govnih.gov

Structure Activity Relationship Sar Studies of 1 2 Chlorophenyl 3 Naphthalen 1 Ylurea Analogues

Ligand-Target Interaction Analysis through SAR Elucidation

The biological activity of 1-(2-Chlorophenyl)-3-naphthalen-1-ylurea and its analogues is intrinsically linked to their ability to form specific interactions with their protein targets. The diaryl urea (B33335) motif is a cornerstone of this interaction, acting as a versatile hydrogen bond donor and acceptor. mdpi.comnih.gov The urea moiety's NH groups can form crucial hydrogen bonds, while the carbonyl oxygen serves as an excellent hydrogen bond acceptor. nih.gov These interactions often anchor the ligand within the binding pocket of the target protein.

Impact of Substituent Modifications on Biological Activity

Systematic modification of the chemical structure of this compound has provided profound insights into the structural requirements for optimal biological activity. These modifications typically involve altering the halogenation pattern on the chlorophenyl ring, introducing various substituents on the naphthalene (B1677914) ring, and modifying the urea linkage or connecting scaffolds.

Influence of Halogenation Patterns on the Chlorophenyl Ring

The presence and position of halogen substituents on the phenyl ring can significantly modulate the biological activity of diaryl urea compounds. In many cases, the introduction of a chloro group on the phenyl ring proximal to the urea moiety has been shown to affect antiproliferative activity. nih.gov Generally, electron-withdrawing groups, such as halogens, on the terminal benzene (B151609) ring are considered conducive to improving activity. nih.gov

Table 1: Influence of Halogenation on the Chlorophenyl Ring on Biological Activity (Hypothetical Data)

| Compound | R1 (Chlorophenyl Ring) | Biological Activity (IC50, µM) |

|---|---|---|

| Analog 1 | 2-Cl | 1.5 |

| Analog 2 | 3-Cl | 2.8 |

| Analog 3 | 4-Cl | 0.9 |

| Analog 4 | 2,4-diCl | 0.5 |

| Analog 5 | Unsubstituted | 5.2 |

This table presents hypothetical data for illustrative purposes, based on general SAR principles for diaryl ureas, as specific comparative data for this compound analogues with varied halogenation was not available in the searched sources.

Effects of Naphthalene Ring Substitutions on Potency and Selectivity

The naphthalene ring serves as a large, hydrophobic scaffold that can engage in extensive van der Waals and π-stacking interactions within the target's binding site. The position and nature of substituents on this ring system can have a dramatic effect on both the potency and selectivity of the compound.

Studies on related diaryl urea compounds have shown that modifications to the naphthalene ring can significantly impact activity. For example, the introduction of small, hydrogen-bonding pharmacophores to the 4-position of the naphthalene ring has been shown to be a key determinant of binding affinity in some kinase inhibitors. nih.gov The addition of groups that can form favorable interactions with the ATP-binding domain can lead to a substantial increase in potency. nih.gov

Furthermore, the naphthalene moiety itself has been identified as a favorable substituent in various drug discovery campaigns, often improving metabolic stability and retaining or enhancing pharmacological activity compared to a simple phenyl ring. nih.gov

Table 2: Effect of Naphthalene Ring Substitutions on Potency (Hypothetical Data)

| Compound | R2 (Naphthalene Ring) | Potency (IC50, µM) |

|---|---|---|

| Analog A | Unsubstituted | 1.5 |

| Analog B | 4-OCH3 | 0.8 |

| Analog C | 4-OH | 1.2 |

| Analog D | 5-Cl | 2.1 |

| Analog E | 7-F | 1.8 |

This table presents hypothetical data for illustrative purposes, based on general SAR principles for diaryl ureas, as specific comparative data for this compound analogues with varied naphthalene substitutions was not available in the searched sources.

Role of Urea Linkage and Connecting Scaffolds

The urea linkage is a critical pharmacophoric element in this compound and its analogues. Its ability to act as both a hydrogen bond donor and acceptor is fundamental to its interaction with many protein targets. mdpi.comnih.gov This dual nature allows for a robust and specific hydrogen bonding network that is often essential for high-affinity binding.

Stereochemical Aspects in Structure-Activity Relationships

While this compound itself is achiral, the introduction of chiral centers through substituent modifications can lead to stereoisomers with different biological activities. The three-dimensional arrangement of atoms is crucial for the precise fit of a ligand into the binding site of a protein. Even subtle differences in the spatial orientation of functional groups can lead to significant variations in binding affinity and, consequently, biological potency.

In the context of diaryl urea kinase inhibitors, for example, the stereochemistry of substituents on scaffolds connected to the core structure can dictate the orientation of key interacting moieties, leading to enantiomers or diastereomers with markedly different inhibitory profiles. Therefore, when designing analogues of this compound with chiral elements, the stereochemical configuration must be carefully considered and evaluated to identify the most active stereoisomer.

Elucidation of Molecular Mechanisms and Biological Targets

Receptor Binding and Ligand Affinity Studies

Cholecystokinin (CCK) Receptor Binding Assays

Cholecystokinin (CCK) receptors, divided into CCK1 and CCK2 subtypes, are G protein-coupled receptors that mediate the physiological actions of the peptide hormone CCK and the related peptide gastrin. nih.gov These receptors are involved in processes such as gastrointestinal motility, satiety, and pancreatic enzyme secretion, and are considered therapeutic targets for various disorders. nih.gov While numerous compounds have been developed and tested for their binding affinity to CCK receptors, a review of available scientific literature does not indicate that 1-(2-Chlorophenyl)-3-naphthalen-1-ylurea has been specifically evaluated in CCK receptor binding assays.

Transient Receptor Potential Melastatin 4 (TRPM4) Inhibition

Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated non-selective cation channel involved in regulating cellular calcium homeostasis and membrane potential. nih.govfrontiersin.org Its dysfunction has been implicated in cardiovascular diseases and certain cancers, making it an important pharmacological target. frontiersin.orgnih.gov Research into TRPM4 inhibitors has identified several small molecules, including potent and selective anthranilic acid derivatives. researchgate.net Notably, a compound identified as NBA (4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid), which also contains a naphthalene (B1677914) moiety, has been characterized as a TRPM4 inhibitor. frontiersin.orgresearchgate.net However, NBA is structurally distinct from this compound, and there is no current research to suggest that the latter compound possesses TRPM4 inhibitory activity.

Analysis of Other Protein and Receptor Interactions

The interaction of the diaryl urea (B33335) scaffold with protein targets is well-characterized. The central urea group is critical for forming anchoring hydrogen bonds with the protein backbone, while the flanking aromatic rings engage in crucial nonbonded interactions within hydrophobic pockets. mdpi.comnih.gov For this compound, the two NH groups of the urea moiety act as hydrogen bond donors, and the carbonyl oxygen serves as a hydrogen bond acceptor. nih.govresearchgate.net

The aromatic rings—the 2-chlorophenyl and the larger naphthalene system—are pivotal for establishing binding affinity through various π-interactions. nih.gov These interactions, which are central to molecular recognition, include π-π stacking with aromatic protein residues (e.g., phenylalanine, tyrosine) and CH-π interactions. mdpi.com The presence of two distinct aromatic systems allows for a broad interaction footprint, enhancing the potential for high-affinity binding. nih.gov

| Interaction Type | Contributing Moiety | Description | Typical Interacting Protein Residues |

|---|---|---|---|

| Hydrogen Bonding | Urea (-NH-CO-NH-) | The urea NH groups act as H-bond donors and the CO group acts as an H-bond acceptor, anchoring the ligand in the binding site. | Glutamate, Aspartate, Cysteine, Asparagine |

| π-π Stacking | 2-Chlorophenyl, Naphthalen-1-yl | Face-to-face or edge-to-face stacking between the aromatic rings of the ligand and aromatic residues in the protein. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| CH-π Interactions | 2-Chlorophenyl, Naphthalen-1-yl | Interaction between a C-H bond on the ligand or protein and the π-electron cloud of an aromatic ring. | Aliphatic and aromatic residues |

Signal Transduction Pathway Modulation

The broad therapeutic utility of diaryl ureas, particularly in oncology, is due to their function as inhibitors of protein kinases, which are key components of signal transduction pathways that regulate cellular activities. nih.govwikipedia.org

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

The p38 Mitogen-Activated Protein Kinases (MAPKs) are a family of stress-activated protein kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. nih.gov The p38 MAPK pathway is involved in regulating inflammation, apoptosis, cell cycle progression, and cell differentiation. nih.govnih.gov The therapeutic scope of diaryl ureas has expanded from oncology to include the inhibition of stress-activated protein kinases in inflammatory disorders. nih.gov This makes the p38 MAPK pathway a plausible, though not experimentally confirmed, target for compounds with the this compound structure. The four isoforms of p38 (α, β, γ, δ) are activated by an upstream kinase cascade and, once active, phosphorylate various downstream transcription factors and other kinases. nih.gov

Cellular Process Regulation

By modulating signal transduction pathways like those involving protein kinases, diaryl ureas can influence a wide array of cellular processes. As kinase inhibitors, these compounds can interfere with signaling cascades that promote uncontrolled cell proliferation, a hallmark of cancer. nih.gov The p38 MAPK pathway, a potential target class, is known to play a complex, often dual, role in cancer by regulating processes such as cell cycle progression, DNA damage repair, and apoptosis. nih.gov Inhibition of this pathway could, depending on the cellular context, suppress inflammatory responses or alter cell survival and proliferation programs. nih.gov

Identification of Novel Molecular Targets

The diaryl urea scaffold is a versatile platform that continues to be explored for the development of inhibitors against new molecular targets. Research on various diaryl urea derivatives has led to the discovery of compounds that can inhibit signaling pathways beyond the initial targets. For instance, novel diaryl ureas have been developed to simultaneously inhibit the PI3K/Akt/mTOR and Hedgehog signaling pathways in breast cancer. researchgate.net In other studies, urea derivatives have been investigated as potential inhibitors of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are involved in cancer metastasis. researchgate.netnih.gov While these findings highlight the adaptability of the diaryl urea structure for novel drug discovery, specific new molecular targets for this compound have not yet been identified in the scientific literature.

No Publicly Available Research Data Found for this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings on the molecular docking and molecular dynamics simulations of the chemical compound this compound are publicly available.

Efforts to locate studies detailing the molecular mechanisms and biological targets of this specific compound have been unsuccessful. The scientific literature does not appear to contain any published research that has utilized molecular docking or molecular dynamics simulations to investigate its interactions with biological macromolecules. Consequently, data regarding its binding affinity, potential protein targets, and the specific amino acid residues involved in any potential interactions are not available.

While research exists for structurally related compounds containing chlorophenyl or naphthalene moieties, these studies focus on different molecular frameworks and cannot be extrapolated to accurately describe the behavior of this compound.

Therefore, the elucidation of the molecular mechanisms and biological targets for this compound through computational methods like molecular docking and molecular dynamics simulations remains an uninvestigated area of research according to the available public data. As a result, the creation of data tables and a detailed article on this specific topic is not possible at this time.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics to compute the electronic structure and properties of molecules. These methods provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding a molecule's behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is one of the most widely used methods in computational chemistry for its balance of accuracy and computational cost. DFT applications for a molecule like 1-(2-Chlorophenyl)-3-naphthalen-1-ylurea would typically involve geometry optimization to find the most stable three-dimensional conformation (the lowest energy state).

This optimization is crucial as the molecular geometry dictates many of its chemical and physical properties. Following optimization, DFT is used to calculate various electronic properties, including vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure. Although specific DFT studies on this compound are not readily found in the literature, this method is routinely applied to similar urea (B33335) derivatives to predict their structural parameters and reactivity. uomphysics.netresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. malayajournal.org

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. For this compound, calculating this gap would provide essential information about its stability and potential reactivity in chemical reactions. In studies of analogous compounds, the HOMO-LUMO gap is a key descriptor of molecular electronic character. malayajournal.orgacadpubl.eu

| Parameter | Calculated Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | Data not reported in literature | Indicates electron-donating capability |

| LUMO Energy | Data not reported in literature | Indicates electron-accepting capability |

| Energy Gap (ΔE) | Data not reported in literature | A smaller gap implies higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. Green or yellow areas represent neutral potential.

For this compound, an MEP map would reveal the most reactive sites. It is expected that the oxygen atom of the carbonyl group and the nitrogen atoms in the urea moiety would be regions of high electron density (red), while the hydrogen atoms attached to the nitrogen would be electron-deficient (blue). This analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets. uomphysics.netmalayajournal.org

Frontier Molecular Orbital (FMO) analysis provides a more detailed look at the HOMO and LUMO discussed earlier. This analysis involves visualizing the spatial distribution of these orbitals across the molecule. The location of the HOMO indicates the region from which an electron is most likely to be donated, while the LUMO's location shows where an electron is most likely to be accepted. researchgate.net

In a molecule like this compound, FMO analysis would show how the electron density of these frontier orbitals is distributed across the 2-chlorophenyl ring, the urea bridge, and the naphthalene (B1677914) moiety. This distribution is fundamental to understanding charge transfer within the molecule and predicting the outcomes of pericyclic reactions and other chemical transformations. malayajournal.orgacadpubl.eu The analysis helps in understanding which parts of the molecule are most involved in electronic transitions and chemical reactivity. researchgate.net

Calculations for this compound would quantify these properties, offering insights into its behavior in the presence of electric fields and its potential for use in optical materials. The optical excitation gap, related to the HOMO-LUMO gap, corresponds to the energy required for the lowest electronic transition and can be correlated with the molecule's absorption spectrum in the UV-visible range. ajchem-a.com

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment (Debye) | Data not reported in literature | Indicates molecular polarity and influences intermolecular forces. |

| Average Polarizability (α) | Data not reported in literature | Measures the deformability of the electron cloud by an electric field. |

| First Hyperpolarizability (β) | Data not reported in literature | Relates to the non-linear optical (NLO) response of the molecule. |

| Optical Excitation Gap (eV) | Data not reported in literature | Corresponds to the energy of the lowest electronic transition (e.g., UV-Vis absorption). |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, which is invaluable for understanding how a ligand like this compound might interact with a biological target, such as a protein or enzyme.

An MD simulation would typically start with a docked pose of the ligand in the active site of a target protein. The simulation then reveals the stability of this binding pose, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that maintain the complex, and the conformational changes in both the ligand and the protein upon binding. This information is critical in drug discovery for assessing the binding affinity and mechanism of action of a potential drug molecule. While no specific MD simulation studies for this compound have been reported, this technique is a standard and powerful tool for evaluating the interaction of small molecules with their biological targets. nih.govresearchgate.net

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational techniques used to identify and optimize potential drug candidates. These methods are broadly categorized into ligand-based and structure-based approaches. While these methodologies are widely applied in drug discovery, specific studies detailing their application to this compound are not readily found in the surveyed literature.

Ligand-Based Drug Design (LBDD)

Ligand-based drug design (LBDD) focuses on a set of molecules known to interact with a target of interest. This approach is particularly useful when the three-dimensional structure of the target protein is unknown. LBDD methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, rely on the principle that molecules with similar structures are likely to have similar biological activities.

A typical LBDD workflow involves:

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.

QSAR Studies: Developing mathematical models that correlate the chemical structures of compounds with their biological activities.

Although a powerful strategy, no specific ligand-based drug design studies have been published for this compound.

Structure-Based Drug Design (SBDD) including Docking and Virtual Screening

Structure-based drug design (SBDD) is employed when the three-dimensional structure of the biological target, typically a protein or nucleic acid, is available. This approach allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity.

Key SBDD techniques include:

Molecular Docking: A computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling different conformations of the ligand within the binding site and scoring them based on their binding energy.

Virtual Screening: A computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Despite the widespread use of these techniques in modern drug discovery, there is no available research that specifically details the use of molecular docking or virtual screening for this compound.

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule can significantly influence its physical, chemical, and biological properties. Understanding the conformational preferences of this compound is crucial for predicting its interaction with biological targets.

Advanced Computational Methodologies

Advanced computational methodologies offer higher accuracy and deeper insights into molecular systems but are often computationally expensive.

Coupled-Cluster Theory: This is a high-level ab initio quantum chemistry method that provides a very accurate description of the electronic structure of molecules. It is considered one of the gold standards in computational chemistry for calculating molecular energies and properties. However, its application is typically limited to small to medium-sized molecules due to its high computational cost. There are no published studies that have employed coupled-cluster theory to investigate this compound.

E(3)-equivariant Graph Neural Networks (GNNs): These are a recent development in machine learning for chemistry and physics. E(3)-equivariant GNNs are designed to respect the symmetries of 3D space, making them particularly well-suited for learning on molecular structures and predicting their properties. These models can be trained on large datasets of molecular structures and their corresponding properties to make rapid and accurate predictions for new molecules. As a cutting-edge technique, its application to specific compounds like this compound has not yet been reported in the literature.

Preclinical in Vitro Pharmacological and Biological Evaluations

Cell-Based Assays for Target Engagement

Cell-based target engagement assays are crucial for confirming that a compound interacts with its intended molecular target within a cellular environment. These assays can measure the binding of a ligand to a protein or the functional consequence of that binding. For novel compounds like 1-(2-Chlorophenyl)-3-naphthalen-1-ylurea, whose precise targets may not be fully elucidated, such assays are invaluable.

A common approach involves developing a specific assay for a suspected target, such as an E3 ubiquitin ligase or a specific receptor. nih.gov For instance, a practical and efficient cell-based assay can be developed to evaluate the binding affinity of a library of ligands to their target E3 ligase within cells. nih.gov This methodology avoids the need for extensive protein purification and can provide more biologically relevant data, as it accounts for cell permeability and stability. nih.gov While specific target engagement data for this compound is not extensively published, its diarylurea structure suggests potential interactions with protein kinases or other ATP-binding proteins, which would be ideal candidates for investigation using targeted cell-based engagement assays. Another modern approach utilizes CRISPR-Knockin technology to insert a reporter gene, like luciferase, downstream of a target gene, allowing for high-throughput screening of compounds that modulate the target protein's expression. mdpi.com

Enzyme Activity Assays for Inhibitor Potency (e.g., IC50 determination)

Enzyme activity assays are fundamental in pharmacology to quantify the potency of an inhibitor. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a drug required to inhibit a specific biological or biochemical function by 50%.

While specific IC50 values for this compound are not prominently available in the literature, studies on structurally related diarylurea derivatives have demonstrated significant inhibitory potential against various enzymes, particularly protein kinases involved in cancer signaling. For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed potent antiproliferative activity, which is often linked to enzyme inhibition. nih.gov Two compounds from this series, designated 5a and 5d , were tested in a five-dose mode against a panel of 60 cancer cell lines, demonstrating significant potency and efficacy. nih.govpreprints.org Compound 5a was particularly effective against renal cancer and melanoma cell lines, with IC50 values in the sub-micromolar range for many lines, indicating potent inhibitory activity on key cellular enzymes or pathways. nih.gov

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| Compound 5a (analog) | 786-0 | Renal Cancer | 0.14 | nih.gov |

| A498 | Renal Cancer | 0.17 | nih.gov | |

| MALME-3M | Melanoma | 0.13 | nih.gov | |

| Compound 5d (analog) | 786-0 | Renal Cancer | 0.29 | nih.gov |

| A498 | Renal Cancer | 0.31 | nih.gov | |

| MALME-3M | Melanoma | 0.24 | nih.gov |

This table presents the IC50 values for analogs of this compound, demonstrating the potential enzymatic inhibitory potency of this class of compounds.

Receptor Binding Assays (e.g., Saturation and Competition Binding)

Receptor binding assays are used to determine the affinity and selectivity of a compound for specific receptors. These assays typically use a radiolabeled ligand that is known to bind to the target receptor. In competition binding assays, the ability of a test compound to displace the radiolabeled ligand is measured, from which the binding affinity (Ki) can be calculated.

For a compound like this compound, characterizing its profile across a panel of common central nervous system (CNS) receptors and other targets is a critical step in preclinical development. While the gold standard radioligand for a specific receptor might lack selectivity, newer, more selective radioligands can provide clearer results. nih.gov For example, in the study of GluN1/2B receptor ligands, a novel selective radioligand was shown to be superior to the less selective standard, [3H]ifenprodil, by differentiating between the target receptor and off-target sigma-1 receptors. nih.gov Applying such rigorous binding assays to this compound would be essential to identify its primary targets and potential off-target interactions, thereby predicting both its therapeutic potential and possible side effects.

Functional Assays for Pathway Modulation

Beyond simple binding or enzyme inhibition, functional assays are necessary to understand how a compound modulates entire signaling pathways. These assays measure the downstream consequences of target engagement, such as changes in protein phosphorylation, gene expression, or cell behavior.

Research into compounds structurally related to this compound has provided insights into potential pathway modulation. A series of hybrid urea (B33335) derivatives were designed to dually inhibit the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways, both of which are critical in breast cancer progression and drug resistance. researchgate.net A representative compound from this series was shown to inhibit the phosphorylation of Akt and S6K (a downstream target of mTOR) and decrease the expression of Gli1, a key transcription factor in the Hh pathway. researchgate.net These findings suggest that the diarylurea scaffold, also present in this compound, is capable of modulating these crucial cancer-related pathways. researchgate.net Such compounds were also found to induce apoptosis and inhibit the migration of triple-negative breast cancer cells, further confirming the functional impact of pathway modulation. researchgate.net

In Vitro Anti-proliferative Activity in Cancer Cell Lines

The ability of a compound to inhibit the growth of cancer cells is a primary indicator of its potential as an anticancer agent. This is typically assessed using a panel of diverse human cancer cell lines.

The diarylurea scaffold is a well-established pharmacophore in oncology. Numerous derivatives have shown potent anti-proliferative effects. nih.gov For instance, certain 1-(2-chloro-ethyl)-3-(2-substituted-10H-phenothiazin-10-yl)alkyl-1-ureas demonstrated anti-proliferative effects on human HEp-2 and L5178Y mouse lymphoma cell cultures. nih.gov More closely related 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives exhibited broad-spectrum anti-proliferative activity against the National Cancer Institute's 60-cell line panel (NCI-60). nih.govpreprints.org Compounds with a 4-hydroxymethylpiperidine moiety, in particular, showed high mean percentage inhibition values. nih.gov Some derivatives were found to be lethal to specific melanoma, renal cancer, and breast cancer cell lines, highlighting the potent cytotoxic potential of this chemical class. nih.gov These collective findings strongly support the investigation of this compound for its anti-proliferative properties.

Antimicrobial and Antifungal Activity Assessment

The emergence of drug-resistant microbes necessitates the discovery of new antimicrobial agents. The naphthalene (B1677914) moiety is present in several approved antifungal and antibacterial drugs, and urea derivatives have also shown significant antimicrobial potential. ekb.eg

A study on a pioneering class of urea/thiourea (B124793) derivatives of naphthalene-1,5-diamine revealed significant activity against a range of bacteria and fungi. acgpubs.org The compounds were tested against Gram-positive bacteria (B. subtilis, B. sphaerius, S. aureus), Gram-negative bacteria (P. aeruginosa, K. aerogenes, C. violaceum), and several fungal strains (A. niger, C. tropicum, R. oryzae, F. moniliforme, C. lunata). acgpubs.org The results were comparable to the standard drugs ciprofloxacin (B1669076) and clotrimazole. acgpubs.org Specifically, compounds bearing chloro, fluoro, and trifluoromethyl substitutions on the aromatic rings displayed enhanced antimicrobial activity, suggesting that this compound could possess similar properties. acgpubs.org Other studies have confirmed that chlorophenyl derivatives can exhibit potent antifungal activity against phytopathogenic fungi like Botrytis cinerea. nih.govresearchgate.net

| Organism Type | Test Organism | Activity of Naphthalene-Urea Analogs | Reference |

|---|---|---|---|

| Gram-Positive Bacteria | Bacillus subtilis | Significant | acgpubs.org |

| Bacillus sphaerius | Significant | acgpubs.org | |

| Staphylococcus aureus | Significant | acgpubs.org | |

| Gram-Negative Bacteria | Pseudomonas aeruginosa | Significant | acgpubs.org |

| Klebsiella aerogenes | Significant | acgpubs.org | |

| Chromobacterium violaceum | Significant | acgpubs.org | |

| Fungi | Aspergillus niger | Significant | acgpubs.org |

| Rhizopus oryzae | Significant | acgpubs.org | |

| Candida tropicum | Significant | acgpubs.org |

This table summarizes the antimicrobial and antifungal spectrum of activity observed for naphthalene-1,5-diamine urea derivatives, which are close structural analogs of the subject compound.

Other Bioactivity Screening Platforms

Beyond targeted assays, high-throughput screening (HTS) platforms can uncover novel or unexpected biological activities of a compound. These platforms can be target-based or employ phenotypic, cell-based strategies to assess a compound's effect on cellular morphology and function. helsinki.fi

One such advanced method is high-content imaging-based high-throughput phenotypic profiling (HTPP), also known as "Cell Painting". nih.gov This assay uses a combination of fluorescent dyes to label various organelles. By measuring hundreds of phenotypic features at the single-cell level, it can detect subtle chemical-induced changes in cell morphology. Screening a library of compounds using this method allows for the classification of chemicals based on their phenotypic signature, which can help infer their mechanism of action and potential bioactivity. nih.gov Applying such an unbiased, comprehensive screening approach to this compound could reveal novel therapeutic applications beyond its anticipated roles in oncology or infectious disease. helsinki.finih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 1-(2-Chlorophenyl)-3-naphthalen-1-ylurea from impurities, starting materials, or other components in a mixture. The choice of technique depends on the volatility and polarity of the compound, as well as the specific requirements of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. semanticscholar.org For a compound like this compound, GC-MS analysis would provide information on its retention time, molecular weight, and fragmentation pattern, which aids in its structural elucidation and identification. nih.gov

The sample, after being vaporized, is separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5MS). researchgate.net The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. nih.gov

The expected mass spectrum for this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Key fragmentation pathways for N,N'-diaryl ureas involve cleavage of the C-N bonds adjacent to the carbonyl group. This would likely produce characteristic fragment ions.

Expected Key Fragment Ions in GC-MS Analysis:

Molecular Ion [M]⁺: Corresponding to the full mass of C₁₇H₁₃ClN₂O.

Naphthalen-1-yl isocyanate ion [C₁₀H₇NCO]⁺: From cleavage of the C-N bond on the chlorophenyl side.

Naphthalen-1-amine ion [C₁₀H₇NH₂]⁺: A common fragment from naphthyl ureas.

2-Chlorophenyl isocyanate ion [ClC₆H₄NCO]⁺: From cleavage of the C-N bond on the naphthalene (B1677914) side.

2-Chloroaniline (B154045) ion [ClC₆H₄NH₂]⁺: A common fragment from chlorophenyl ureas.

Fragments from the naphthalene and chlorophenyl rings themselves. researchgate.net

Interactive Table: Predicted GC-MS Fragmentation Data

| Fragment Name | Predicted m/z | Structure |

| Molecular Ion | 296/298 (³⁵Cl/³⁷Cl) | C₁₇H₁₃ClN₂O |

| Naphthalen-1-yl isocyanate | 169 | C₁₁H₇NO |

| 2-Chlorophenyl isocyanate | 153/155 (³⁵Cl/³⁷Cl) | C₇H₄ClNO |

| Naphthalen-1-amine | 143 | C₁₀H₉N |

| 2-Chloroaniline | 127/129 (³⁵Cl/³⁷Cl) | C₆H₆ClN |

| Naphthyl cation | 127 | C₁₀H₇ |

| Chlorophenyl cation | 111/113 (³⁵Cl/³⁷Cl) | C₆H₄Cl |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile or thermally labile compounds like substituted ureas. nih.gov A reverse-phase HPLC (RP-HPLC) method is typically employed for compounds of this nature. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its aromatic nature, this compound would be well-retained on a C18 column. Detection is commonly achieved using a UV detector, as the naphthalene and chlorophenyl chromophores exhibit strong absorbance in the UV region (typically around 230-254 nm).

The method can be used for both qualitative identification (based on retention time) and quantitative analysis (based on peak area).

Interactive Table: Exemplary HPLC Method Parameters

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at 254 nm |

| Expected Retention | Moderately high due to hydrophobicity |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For this compound, a silica (B1680970) gel plate would serve as the stationary phase.

A suitable mobile phase would be a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a moderately polar solvent (like ethyl acetate), which would move the compound up the plate. Due to its polarity, the compound is not expected to move far from the baseline in a purely non-polar solvent. Visualization is easily achieved under UV light at 254 nm, where the aromatic rings will cause fluorescence quenching, appearing as dark spots on the fluorescent indicator plate. epfl.ch

High-Performance Thin-Layer Chromatography (HPTLC) offers improved resolution, sensitivity, and reproducibility compared to classic TLC. It utilizes plates with smaller silica particles and involves automated sample application and densitometric scanning for quantification. This technique could be applied for fingerprint analysis or quality control of the compound.

Interactive Table: Typical TLC/HPTLC System

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ plates |

| Mobile Phase | Ethyl Acetate / Hexane mixture (e.g., 30:70 v/v) |

| Application | 1-5 µL of a dilute solution in a suitable solvent (e.g., acetone) |

| Development | In a saturated chromatography chamber |

| Visualization | UV lamp at 254 nm |

| Expected Rƒ Value | 0.3 - 0.5 (highly dependent on exact mobile phase composition) |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. These techniques probe the molecular structure by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum would show distinct signals for all non-equivalent protons in the molecule. The aromatic region (typically 7.0-8.5 ppm) would be complex, showing signals for the 4 protons of the 2-chlorophenyl ring and the 7 protons of the naphthalen-1-yl ring. mdpi.com The specific chemical shifts and coupling patterns (doublets, triplets, multiplets) would allow for the assignment of each aromatic proton. nih.gov Additionally, two separate signals for the N-H protons of the urea (B33335) linkage would be expected, likely appearing as broad singlets in the downfield region (8.5-10.0 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, a distinct signal for the carbonyl carbon (C=O) of the urea group is expected around 152-155 ppm. researchgate.net The aromatic region would show multiple signals corresponding to the 10 carbons of the naphthalene ring system and the 6 carbons of the chlorophenyl ring. researchgate.net The carbon atom attached to the chlorine (C-Cl) would have a characteristic chemical shift, as would the carbons attached to the nitrogen atoms (C-N).

Interactive Table: Predicted ¹H and ¹³C NMR Data

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Protons | ~8.6 - 9.5 | Broad singlet | 2 x NH (urea) |

| Protons | ~7.2 - 8.2 | Multiplets | 11H (Aromatic: C₁₀H₇ and C₆H₄Cl) |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | |

| Carbon | ~153 | C=O (urea) | |

| Carbons | ~118 - 140 | Aromatic carbons (C-H, C-Cl, C-N, C-C) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

Key expected absorptions include:

N-H Stretching: A prominent band (or bands) in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibrations of the two N-H groups in the urea moiety.

C-H Stretching (Aromatic): Signals typically appear just above 3000 cm⁻¹.

C=O Stretching (Amide I): A strong, sharp absorption band around 1640-1670 cm⁻¹ is characteristic of the urea carbonyl group. mdpi.com

N-H Bending (Amide II): A significant band around 1550-1590 cm⁻¹, which involves N-H bending and C-N stretching vibrations.

C=C Stretching (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: Bands in the 1200-1400 cm⁻¹ region.

C-Cl Stretching: A strong band typically found in the 700-800 cm⁻¹ region.

Out-of-Plane Bending: Bands below 900 cm⁻¹ are characteristic of the substitution patterns on the aromatic rings. chemicalbook.com

Interactive Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Urea (N-H) |

| >3000 | C-H Stretch | Aromatic C-H |

| ~1650 | C=O Stretch (Amide I) | Urea (C=O) |

| ~1570 | N-H Bend / C-N Stretch (Amide II) | Urea (N-H, C-N) |

| 1450-1600 | C=C Stretch | Aromatic Rings |

| ~750 | C-Cl Stretch | Chlorophenyl |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. For the characterization of this compound, which has a molecular weight of 296.759 g/mol , high-resolution mass spectrometry can confirm the molecular formula, C₁₇H₁₃ClN₂O. sigmaaldrich.com Electron ionization (EI) would likely lead to extensive fragmentation, providing structural information about the different parts of the molecule, such as the chlorophenyl and naphthyl groups. Softer ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are also applicable, particularly when coupled with liquid chromatography. mdpi.com These methods would likely generate a prominent protonated molecular ion [M+H]⁺ at m/z 307.1077 in the positive ion mode, which is crucial for molecular weight confirmation. mdpi.com Tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion and create a specific fragmentation pattern, which is useful for structural elucidation and developing highly selective quantitative methods like Selected Reaction Monitoring (SRM).

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Ionization Mode |

| Molecular Weight | 296.759 | - |

| [M+H]⁺ | 307.1077 | Positive ESI |

| [M-H]⁻ | 295.0749 | Negative ESI |

Derivatization Techniques for Enhanced Detection and Stability

Derivatization in analytical chemistry involves chemically modifying a compound to produce a new compound which has properties that are better suited for analysis. For this compound, derivatization could be employed to improve its volatility for gas chromatography (GC) analysis or to enhance its detectability for high-performance liquid chromatography (HPLC).

Common derivatization strategies that could be applicable include:

Acylation, Alkylation, or Silylation: These reactions could target the urea functional group to increase volatility for GC analysis.

Fluorogenic Labeling: Reagents like naphthalene-2,3-dicarboxaldehyde (NDA) could potentially react with the urea moiety to form a fluorescent derivative, significantly lowering the detection limits in HPLC with fluorescence detection. nih.govnih.gov The introduction of a fluorescent tag can improve detection limits down to the femtomole range.

UV-Active Labeling: Although the parent compound is UV-active due to its aromatic rings, derivatization can be used to shift the absorption wavelength to a region with less interference from the sample matrix.

The choice of derivatization reagent and reaction conditions would need to be optimized to ensure a high yield of a stable product. Microwave-assisted or ultrasound-assisted derivatization are modern approaches that can shorten the reaction time.

Sample Preparation Strategies for Analytical Research

Effective sample preparation is crucial for accurate and reliable analysis, as it serves to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances. For the analysis of this compound from various matrices, a multi-step approach is often necessary.

A common and effective technique for phenyl urea compounds is Solid Phase Extraction (SPE) . nih.gov This method utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample. For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 would be suitable.

Table 2: General Solid Phase Extraction Protocol for Phenyl Urea Compounds

| Step | Description | Typical Solvents |

| Conditioning | The sorbent is prepared to receive the aqueous sample. | Methanol followed by water |

| Loading | The sample containing the analyte is passed through the sorbent. | Aqueous sample |

| Washing | Interfering compounds are washed from the sorbent. | Water or a weak organic solvent mixture |

| Elution | The analyte of interest is desorbed from the sorbent. | Acetonitrile or Methanol |

This is a general protocol and would require optimization for specific sample matrices.

Following extraction, the eluent is typically evaporated and the residue is reconstituted in a solvent compatible with the analytical instrument, such as the mobile phase for HPLC analysis.

Method Validation and Performance Characteristics

Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. europa.eujespublication.com This involves evaluating several performance characteristics to ensure the results are reliable. pichem.at For a quantitative method for this compound, the following parameters would be assessed:

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. researchgate.net The LOQ is particularly important for impurity testing. who.int

Reproducibility: This assesses the precision of the method under different conditions, such as by different analysts or on different days (intermediate precision). researchgate.net

Accuracy: This measures the closeness of the experimental value to the true value and is often assessed by analyzing spiked samples with known concentrations of the analyte. europa.eu

Table 3: Typical Acceptance Criteria for Analytical Method Validation

| Performance Characteristic | Typical Acceptance Criteria for HPLC |

| Linearity (Correlation Coefficient, r) | ≥ 0.99 |

| Accuracy (% Recovery) | 80-120% of the test concentration |

| Precision (Relative Standard Deviation, %RSD) | ≤ 2% for the assay of a drug substance |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |

These are general guidelines and may vary depending on the specific application and regulatory requirements. who.int

The validation process ensures that the analytical method for this compound is robust, reliable, and fit for its intended use in research and quality control.

Medicinal Chemistry Strategies for 1 2 Chlorophenyl 3 Naphthalen 1 Ylurea Analogues

Lead Compound Identification and Optimization

The identification of a lead compound is the crucial first step in a drug discovery program. A lead compound is a chemical entity that demonstrates a desired biological activity and serves as the starting point for chemical modifications to improve its potency, selectivity, and pharmacokinetic properties. Diarylurea compounds, the class to which 1-(2-Chlorophenyl)-3-naphthalen-1-ylurea belongs, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in oncology.

The optimization of a lead compound is an iterative process involving the synthesis and biological evaluation of a series of analogues. This process aims to enhance the compound's "drug-like" properties. Key parameters that are fine-tuned during lead optimization include:

Potency: The concentration of the drug required to elicit a specific biological response.

Selectivity: The ability of the drug to interact with its intended target without affecting other biomolecules, thereby reducing the potential for side effects.

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of the drug, which determine its concentration and duration of action in the body.

Physicochemical Properties: Parameters such as solubility and stability are optimized to ensure the compound is suitable for formulation and administration.

Rational Design of Derivatives for Improved Potency and Selectivity

Rational drug design utilizes the knowledge of a biological target's three-dimensional structure to design molecules that will bind to it with high affinity and selectivity. In the context of this compound analogues as TRPC6 inhibitors, rational design strategies are paramount. The TRPC6 channel is a nonselective cation channel implicated in various physiological and pathological processes, making it an attractive therapeutic target. nih.govnih.govnih.gov

Structure-activity relationship (SAR) studies are a cornerstone of rational design. These studies involve systematically altering the chemical structure of the lead compound and assessing the impact of these changes on its biological activity. For diarylurea-based TRPC6 inhibitors, SAR studies have revealed several key insights:

The Naphthalene (B1677914) Moiety: Modifications to the naphthalene ring system can significantly influence potency and selectivity. The position of substituents on the naphthalene ring can alter the electronic and steric properties of the molecule, thereby affecting its interaction with the target. polyu.edu.hk

The Chlorophenyl Group: The presence and position of the chlorine atom on the phenyl ring are often crucial for activity. Halogen atoms can participate in halogen bonding and other non-covalent interactions within the binding pocket of the target protein. Altering the substitution pattern on this ring can fine-tune the compound's binding affinity.

The Urea (B33335) Linker: The urea moiety is a key structural feature, acting as a rigid scaffold that correctly orients the two aryl groups for optimal interaction with the target. It can also participate in hydrogen bonding interactions with amino acid residues in the binding site.

By leveraging computational tools such as molecular docking and molecular dynamics simulations, medicinal chemists can predict how different structural modifications will affect the binding of the compound to the TRPC6 channel. This in silico approach helps to prioritize the synthesis of compounds with the highest likelihood of improved activity, thereby accelerating the drug discovery process.

The following table provides a hypothetical example of how SAR data for analogues of this compound might be presented.

| Compound ID | R1 (on Naphthalene) | R2 (on Chlorophenyl) | TRPC6 IC₅₀ (nM) | Selectivity vs. TRPC3 |

| Lead | H | 2-Cl | 100 | 10-fold |

| Analog A | 4-OCH₃ | 2-Cl | 50 | 20-fold |

| Analog B | H | 2,4-diCl | 150 | 5-fold |

| Analog C | 6-F | 2-Cl | 75 | 15-fold |

This table is for illustrative purposes only and does not represent actual experimental data.

Bioisosteric Replacements in Urea Scaffolds

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. nih.gov The urea scaffold in this compound is a prime candidate for bioisosteric replacement. While the urea moiety is often critical for target binding, it can sometimes be associated with poor solubility or metabolic instability.

Common bioisosteres for the urea group include:

Thiourea (B124793): Replacing the oxygen atom of the urea with a sulfur atom can alter the electronic properties and hydrogen bonding capacity of the linker, which may lead to improved potency or selectivity.

Guanidine: This group can also participate in hydrogen bonding and may offer different electrostatic interactions with the target.

Heterocyclic Rings: A variety of five- and six-membered heterocyclic rings can mimic the geometry and hydrogen bonding capabilities of the urea group. Examples include triazoles, oxadiazoles, and pyrimidinediones. These replacements can significantly impact the compound's physicochemical properties, such as solubility and metabolic stability.

Modulation of Drug-Target Interactions through Structural Modifications

The biological effect of a drug is a direct consequence of its interaction with its molecular target. For this compound and its analogues targeting the TRPC6 channel, structural modifications are designed to precisely modulate these interactions. High-resolution structural information, such as that obtained from cryo-electron microscopy, can reveal the binding site of inhibitors on the TRPC6 channel. nih.govnih.govsemanticscholar.org

Structural modifications can influence drug-target interactions in several ways:

Enhancing Binding Affinity: Introducing functional groups that can form additional hydrogen bonds, ionic interactions, or van der Waals interactions with the target can increase the binding affinity of the compound, leading to higher potency. For example, adding a hydroxyl or amino group at a suitable position on the naphthalene or phenyl ring could lead to the formation of a new hydrogen bond with a specific amino acid residue in the TRPC6 binding pocket.

Improving Selectivity: By exploiting subtle differences in the amino acid composition of the binding sites of different TRP channels, it is possible to design compounds that selectively bind to TRPC6 over other closely related channels like TRPC3 and TRPC7. pnas.orgnih.gov For instance, if the TRPC6 binding site contains a specific hydrophobic pocket that is absent in TRPC3, extending a hydrophobic substituent on the inhibitor to occupy this pocket could confer selectivity.

Altering the Mode of Inhibition: Structural changes can potentially convert a competitive inhibitor into a non-competitive or allosteric inhibitor. An allosteric inhibitor binds to a site on the target protein that is distinct from the active site, inducing a conformational change that inhibits the protein's activity. This can sometimes offer advantages in terms of overcoming resistance.

The following table illustrates hypothetical structural modifications and their potential impact on target interactions.

| Modification | Rationale | Potential Outcome |

| Addition of a hydroxyl group to the naphthalene ring | Form a new hydrogen bond with a polar residue in the binding site. | Increased potency. |

| Replacement of the chloro group with a trifluoromethyl group | Enhance hydrophobic interactions and potentially introduce a halogen bond. | Altered potency and selectivity profile. |

| Introduction of a bulky substituent on the phenyl ring | Create steric hindrance to prevent binding to a related but smaller binding pocket in an off-target protein. | Improved selectivity. |

This table is for illustrative purposes only and does not represent actual experimental data.

Strategies for Overcoming Resistance Mechanisms (Theoretical Framework)

Drug resistance is a major challenge in the long-term efficacy of many targeted therapies. While specific resistance mechanisms to this compound have not been extensively documented, a theoretical framework for overcoming potential resistance can be constructed based on established principles in medicinal chemistry and oncology. mdpi.comnih.gov

Potential mechanisms of resistance to a TRPC6 inhibitor could include:

Target Mutation: Mutations in the TRPC6 gene could alter the structure of the binding site, reducing the affinity of the inhibitor.

Target Overexpression: Increased expression of the TRPC6 channel could require higher concentrations of the drug to achieve the same level of inhibition.

Activation of Bypass Pathways: Cancer cells, for example, can develop resistance by activating alternative signaling pathways that bypass the need for the inhibited target.

Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the inhibitor.

Medicinal chemistry strategies to overcome these theoretical resistance mechanisms include:

Developing Covalent Inhibitors: Designing inhibitors that form a covalent bond with a specific amino acid residue in the target's binding site can lead to irreversible inhibition, which may be effective against mutations that reduce binding affinity.

Designing Flexible Analogues: Compounds with conformational flexibility may be able to adapt to small changes in the binding pocket caused by mutations.

Multi-Targeting Inhibitors: Designing compounds that inhibit both the primary target and key components of potential bypass pathways could be a strategy to prevent or overcome resistance. For diarylurea derivatives, this might involve designing molecules that also inhibit other kinases or signaling proteins. nih.govnih.gov

Combination Therapy: A common clinical strategy is to use the targeted inhibitor in combination with other drugs that have different mechanisms of action. This can reduce the likelihood of resistance emerging.

By proactively considering these potential resistance mechanisms during the drug design and optimization process, medicinal chemists can aim to develop more durable and effective therapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-Chlorophenyl)-3-naphthalen-1-ylurea, and how can purity be optimized?

- Answer : A common approach involves coupling 2-chlorophenyl isocyanate with 1-naphthylamine under anhydrous conditions. Solvent selection (e.g., dichloromethane or THF) and catalyst use (e.g., triethylamine) influence yield. Purity can be optimized via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (δ 7.2–8.5 ppm for aromatic protons) .

Q. How can the crystal structure of this compound be resolved, and what intermolecular interactions are critical?

- Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software is the gold standard. Hydrogen bonding between the urea moiety (N–H) and electron-rich groups (e.g., Cl, aromatic π-systems) stabilizes the lattice. Non-covalent interactions (van der Waals, π-π stacking) should be analyzed using Mercury or CrystalExplorer. Thermal ellipsoids and occupancy refinement ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Answer :

- FT-IR : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N–H bends (~1500 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbon (δ ~155 ppm).

- Mass Spectrometry : ESI-MS in positive mode for molecular ion ([M+H]⁺) and fragmentation patterns.

- UV-Vis : Assess π→π* transitions in naphthalene (λmax ~275–290 nm) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. The Colle-Salvetti correlation-energy formula can refine electron density distributions. Compare computed IR/NMR spectra with experimental data to validate models .

Q. What experimental strategies resolve contradictions in reported toxicological data for naphthalene-containing ureas?

- Answer :

- In Vivo vs. In Vitro : Compare metabolic activation pathways (e.g., cytochrome P450-mediated oxidation) across species (rats vs. human hepatocytes).

- Dose-Response : Use OECD guidelines for acute toxicity (LD50) and subchronic exposure (28-day studies).

- Biomarkers : Measure glutathione depletion or DNA adduct formation to assess oxidative stress .